2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide -

2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide

Catalog Number: EVT-4402616
CAS Number:
Molecular Formula: C21H15F3N4O2
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

  • Compound Description: This compound was synthesized in high yield (90%) through a condensation reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. Its structure was elucidated using NMR spectroscopy and single-crystal X-ray diffraction. []
  • Relevance: This compound shares a similar core structure with 2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide, particularly the 2-cyanoacrylamide moiety and the pyrazole ring. The key structural difference lies in the substitution pattern on the pyrazole ring. While the target compound features a 3-(4-methoxyphenyl) group, this compound has a 1-phenyl-3-(thiophen-2-yl) substitution. This difference highlights the potential for modifying the substituents on the pyrazole ring to explore structure-activity relationships. []

(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, revealed two independent molecules connected via intermolecular hydrogen bonds. []
  • Relevance: Similar to 2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide, this compound possesses the 2-cyanoacrylamide group and the pyrazole ring. The variations lie in the substituents on the pyrazole and amide nitrogen. The target compound has a 3-(4-methoxyphenyl) group on the pyrazole ring and a 3-(trifluoromethyl)phenyl group on the amide, while this compound has 3-(2-methylpropyl) and 4-bromophenyl groups, respectively. This comparison emphasizes the possibility of diverse substitutions at these positions, potentially influencing the compound's properties. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: Developed as a potent glycine transporter 1 (GlyT1) inhibitor, this compound exhibits promising activity (IC50 = 1.8 nM) and favorable pharmacokinetic properties. []
  • Relevance: While structurally distinct from 2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide, TP0439150 shares the presence of a pyrazole ring and a trifluoromethyl group. The inclusion of this compound underscores the significance of these structural motifs in developing biologically active compounds, particularly in the context of GlyT1 inhibition. It suggests that incorporating similar features into the target compound's design might lead to interesting pharmacological profiles. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: Identified as a potent and orally available GlyT1 inhibitor, this compound demonstrates structural diversity from its predecessor TP0439150 while maintaining excellent GlyT1 inhibitory activity and pharmacokinetic properties. []
  • Relevance: Although not directly analogous in structure to 2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide, this compound highlights the viability of alternative scaffolds in achieving potent GlyT1 inhibition. This finding encourages exploring modifications to the core structure of the target compound while retaining key pharmacophoric elements, such as the trifluoromethyl group, to potentially enhance its GlyT1 inhibitory profile. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: This compound acts as a selective cannabinoid CB1/CB2 receptor partial agonist, demonstrating efficacy in various rat models of chronic neuropathic and inflammatory pain. []
  • Relevance: While structurally different from 2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide, BAY 59-3074 shares the presence of a trifluoromethyl group. This shared feature emphasizes the potential relevance of this group in influencing biological activity, particularly in the context of cannabinoid receptor modulation. Furthermore, this compound's efficacy in pain models suggests exploring the potential analgesic properties of the target compound, considering its structural similarities and the established role of cannabinoid receptors in pain pathways. []

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Compound Description: Identified as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) mGluR5 subtype, CDPPB potentiates glutamate-induced calcium release and exhibits affinity for the allosteric antagonist binding site. []

Properties

Product Name

2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide

IUPAC Name

(Z)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C21H15F3N4O2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-7-5-13(6-8-18)19-15(12-26-28-19)9-14(11-25)20(29)27-17-4-2-3-16(10-17)21(22,23)24/h2-10,12H,1H3,(H,26,28)(H,27,29)/b14-9-

InChI Key

ZAGAAFLZJWHMAY-ZROIWOOFSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.